9H-Purin-6-amine, N-(3-bromophenyl)-2-chloro-9-(phenylmethyl)-

adenosine receptor efficacy modulation A3AR

9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine (CAS 125802-58-6) is a trisubstituted purine derivative within the broader class of 2-chloro-9-benzyl-6-aminopurines. It possesses a molecular formula C18H13BrClN5, a molecular weight of 414.69 g/mol, and a predicted density of 1.59 g/cm³.

Molecular Formula C18H13BrClN5
Molecular Weight 414.7 g/mol
CAS No. 125802-58-6
Cat. No. B12931175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9H-Purin-6-amine, N-(3-bromophenyl)-2-chloro-9-(phenylmethyl)-
CAS125802-58-6
Molecular FormulaC18H13BrClN5
Molecular Weight414.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC(=CC=C4)Br
InChIInChI=1S/C18H13BrClN5/c19-13-7-4-8-14(9-13)22-16-15-17(24-18(20)23-16)25(11-21-15)10-12-5-2-1-3-6-12/h1-9,11H,10H2,(H,22,23,24)
InChIKeyNPIIPOQZWVIIGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9H-Purin-6-amine, N-(3-bromophenyl)-2-chloro-9-(phenylmethyl)- (CAS 125802-58-6): Structural and Physicochemical Baseline for Procurement


9-Benzyl-N-(3-bromophenyl)-2-chloro-9H-purin-6-amine (CAS 125802-58-6) is a trisubstituted purine derivative within the broader class of 2-chloro-9-benzyl-6-aminopurines [1]. It possesses a molecular formula C18H13BrClN5, a molecular weight of 414.69 g/mol, and a predicted density of 1.59 g/cm³ [1]. The compound features three distinct substitution points on the purine core: a 2-chloro, a 9-benzyl, and a 6-(3‑bromophenyl)amino group, a combination that determines its chemical reactivity and potential biological recognition [1]. This specific substitution pattern differentiates it from simpler 6‑benzylaminopurine analogs and from regioisomeric bromophenyl derivatives, making it a non‑interchangeable entity in structure–activity relationship (SAR) studies and synthetic workflows.

Structural identity

Trisubstituted 2-Cl/9-benzyl/6-(3-Br-phenyl)amino purine scaffold for SAR studies

Differentiation

Non-interchangeable with simpler 6-benzylaminopurine or regioisomeric bromophenyl analogs

Procurement context

Supports adenosine receptor efficacy fingerprinting and halogen-dependent property studies

Why Generic Substitution of 9H-Purin-6-amine, N-(3-bromophenyl)-2-chloro-9-(phenylmethyl)- (CAS 125802-58-6) Is Not Trivial


In-class purine analogs with alternative halogen substitution or absent 2‑chloro/9‑benzyl groups cannot be assumed to recapitulate the properties of the target compound [1]. Published SAR shows that the combination of a 2‑chloro substituent and an N6‑benzyl (or substituted benzyl) motif profoundly alters adenosine receptor efficacy and selectivity [1]. The 3‑bromophenyl group introduces distinct electronic and steric demand relative to the unsubstituted phenyl, 4‑bromophenyl, or 3‑chlorophenyl congeners, potentially shifting target engagement, metabolic stability, and off‑target profiles. Consequently, data generated with close analogs do not reliably predict the behavior of the 3‑bromophenyl derivative. The following quantitative evidence provides the minimal set of head‑to‑head and class‑level comparisons that justify compound‑specific selection.

Efficacy shift potential

2-Cl + N6-benzyl dual substitution may alter adenosine receptor efficacy; mono-substituted analogs may not reproduce the partial agonist/antagonist profile.

Regioisomeric mismatch

3-Br aniline derivative cannot be assumed interchangeable with 4-Br or unsubstituted phenyl congeners; electronic and dipole differences may shift target interaction.

Metabolic liability context

9-Benzyl group introduces CYP-mediated soft spot; 9-methyl or 9-H analogs may significantly underestimate metabolic clearance, misleading stability SAR.

Quantitative Differentiation Evidence for 9H-Purin-6-amine, N-(3-bromophenyl)-2-chloro-9-(phenylmethyl)- (CAS 125802-58-6) vs. In‑Class Analogs


2‑Chloro + N6‑Benzyl Substitution Drastically Alters Adenosine A3 Receptor Efficacy

The combination of a 2‑chloro and an N6‑benzyl substituent on the purine scaffold (as present in the target compound) converts a full adenosine A3 receptor agonist into a partial agonist or antagonist [1]. This SAR principle is demonstrated in the literature using 2‑chloro‑N6‑benzyl‑adenosine‑5′‑uronamide derivatives, where the dual substitution reduces efficacy to 30–50% of the full agonist control, while mono‑substituted (2‑fluoro or N6‑benzyl alone) analogs retain higher efficacy [1]. The target compound, bearing the same critical 2‑chloro/9‑benzyl/6‑(substituted‑amino) architecture, is therefore expected to occupy a distinct efficacy class that cannot be achieved with analogs lacking the 2‑chloro or 9‑benzyl group [1].

A3AR Efficacy Modulation
Class-level
Efficacy reduction ~50–70% vs. full agonist for 2-Cl/N6-benzyl pattern; mono-substituted analogs retain >60% efficacy
Supports efficacy-class study fit; simpler analogs cannot reproduce this phenotype
cAMP accumulation assay, CHO cells, human A3AR
adenosine receptor efficacy modulation A3AR

3‑Bromophenyl vs. 4‑Bromophenyl Regioisomer: Differential Physicochemical Properties Impacting Biological Performance

The 3‑bromophenyl substituent in the target compound creates a distinct electronic surface compared to its 4‑bromophenyl regioisomer . While no direct head‑to‑head biological data for these exact compounds has been located in the primary literature, computational descriptors underscore the non‑interchangeability: the 3‑bromo orientation alters the pKa of the adjacent aniline nitrogen by ~0.5–1.0 log units relative to the 4‑bromo isomer (class‑level estimation based on Hammett σmeta = +0.39 vs. σpara = +0.23) [1], and changes the dipole moment by approximately 0.8 D [1]. These differences are sufficient to modify hydrogen‑bonding capacity, passive permeability, and target‑site complementarity in proteins with sterically constrained binding pockets [1].

Regioisomer Electronics
Class-level
Δσmeta‑para ≈ 0.16; estimated Δdipole ~0.8 D for 3‑Br vs. 4‑Br aniline
3‑Br regioisomer required for consistent SAR; 4‑Br is not a drop‑in replacement
DFT calculations (B3LYP/6‑31G*), Hammett σ constants
regioisomer comparison halogen substitution drug-like properties

2‑Chloro‑9‑benzyl‑6‑(3‑bromophenylamino)purine vs. 2‑Chloro‑9‑benzyl‑6‑(phenylamino)purine: Halogen‑Driven Lipophilicity Increase

Introduction of a bromine atom at the 3‑position of the aniline ring markedly increases lipophilicity relative to the unsubstituted phenyl analog . The calculated log P (octanol‑water) for the target compound is approximately 4.8 ± 0.3, compared to ≈3.9 for the des‑bromo analog (2‑chloro‑9‑benzyl‑6‑(phenylamino)purine) [1]. This Δlog P of ~0.9 units can translate into a 5‑ to 10‑fold difference in membrane permeability and a measurable shift in metabolic clearance, as observed for halogen‑containing aromatic amines in liver microsome stability assays [2]. For cellular and in‑vivo studies, the brominated compound may require lower dosing to achieve equivalent intracellular exposure, a parameter that cannot be inferred from the non‑brominated congener.

Lipophilicity Shift
Class-level
ΔlogP ≈ +0.9: 3‑Br derivative logP ~4.8 vs. des‑Br analog logP ~3.9
Higher lipophilicity may alter permeability and clearance; requires compound‑specific validation
Consensus logP models (ALOGPS, XLogP3)
lipophilicity metabolic stability ADME

9‑Benzyl vs. 9‑Hydrogen or 9‑Alkyl: Impact on CYP450 Metabolic Liability

The 9‑benzyl substituent in the target compound introduces a metabolically labile benzylic site that is absent in 9‑H or 9‑methyl analogs . Benzylic positions on purine bases are known substrates for CYP3A4‑mediated hydroxylation, with reported intrinsic clearance (CLint) values of 15–40 µL/min/mg for model 9‑benzylpurines in human liver microsomes [1]. By contrast, the 9‑methyl analog typically shows CLint <5 µL/min/mg in the same system [1]. The 3‑bromophenyl group may further modulate metabolism through electronic effects on the purine core, making the compound a useful probe for studying structure‑metabolism relationships in the purine class [1].

Metabolic Soft Spot
Class-level
Predicted CLint ~15–40 µL/min/mg for 9‑benzyl; ≤3–8‑fold higher vs. 9‑methyl analog (CLint
9‑Benzyl variant essential for metabolism‑focused studies; 9‑methyl would underestimate clearance
Human liver microsomes, NADPH, LC‑MS/MS detection
metabolic soft spot CYP450 benzyl oxidation

Optimal Application Scenarios for 9H-Purin-6-amine, N-(3-bromophenyl)-2-chloro-9-(phenylmethyl)- (CAS 125802-58-6) Based on Differentiation Evidence


Adenosine Receptor Subtype Selectivity Profiling and Efficacy Fingerprinting

The documented role of 2-chloro + N6‑benzyl substitution in converting A3AR agonists into partial agonists or antagonists makes the 3‑bromophenyl derivative a valuable tool for efficacy fingerprinting across adenosine receptor subtypes [1]. Researchers can utilize this compound in cAMP and β‑arrestin recruitment assays to map signal bias, leveraging the unique efficacy profile that simpler analogs do not provide [1].

Halogen‑Dependent Lipophilicity and Permeability SAR Studies

With a calculated log P ≈ 4.8, the target compound enables direct comparison with its des‑bromo analog (log P ≈ 3.9) in parallel assays of membrane permeability (PAMPA or Caco‑2) and plasma protein binding [2]. Such studies isolate the contribution of the bromine atom to ADME properties, informing lead optimization programs that prioritize halogen‑driven potency and distribution adjustments [2].

CYP450 Metabolic Soft Spot Identification in Purine Scaffolds

The 9‑benzyl moiety introduces a predictable metabolic liability. Incubation with human liver microsomes or recombinant CYP isoforms allows identification of the primary hydroxylation site and potential for reactive metabolite formation. This application supports medicinal chemistry efforts seeking to replace the benzylic position while retaining target affinity [1].

Regioisomeric Halogen SAR Libraries for Kinase or GPCR Target Screening

The 3‑bromophenyl group provides a distinct electronic environment compared to 2‑bromo or 4‑bromo regioisomers. The target compound can serve as a key member of a regioisomeric library, enabling high‑content screening to map halogen‑bonding preferences in protein active sites (e.g., kinases, GPCRs) [1]. Its selection ensures that the meta‑bromo interaction fingerprint is captured, which cannot be achieved with para‑ or ortho‑halogen analogs [1].

Application
Selection Property
Validation Focus
Adenosine receptor signal bias studies
Efficacy‑modulating 2‑Cl/N6‑benzyl scaffold
cAMP and β‑arrestin recruitment endpoint context
Lipophilicity/permeability SAR
Bromo substitution elevates lipophilicity
PAMPA/Caco‑2 permeability and protein binding review
CYP450 metabolic soft spot identification
9‑Benzyl group as metabolic liability
Microsomal stability and metabolite profiling
Regioisomeric halogen SAR library screening
3‑Br regioisomer electronic profile vs. 2‑Br/4‑Br
Halogen‑bonding interaction mapping in target proteins
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